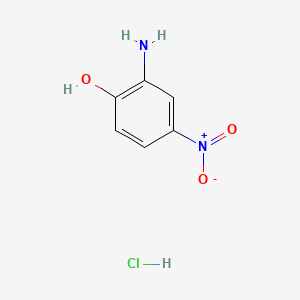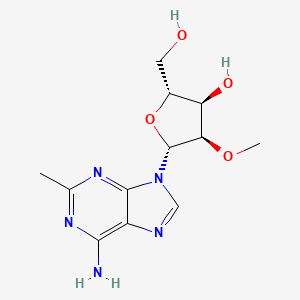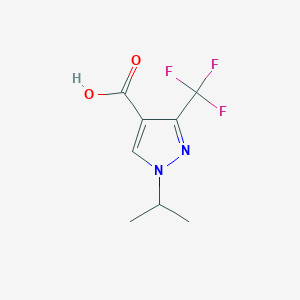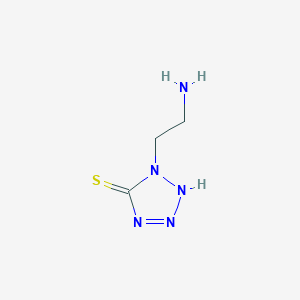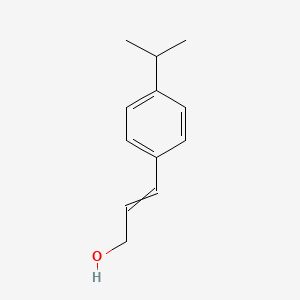
3-(4-Isopropylphenyl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Isopropylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C12H16O It is characterized by the presence of a phenyl group substituted with a propan-2-yl group and an allylic alcohol functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)prop-2-en-1-ol typically involves the condensation of 4-isopropylbenzaldehyde with an appropriate reagent under controlled conditions. One common method is the reaction of 4-isopropylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide, followed by reduction of the resulting intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(4-Isopropylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding saturated alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-(4-Propan-2-ylphenyl)prop-2-enal or 3-(4-Propan-2-ylphenyl)propanoic acid.
Reduction: 3-(4-Propan-2-ylphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3-(4-Isopropylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
作用机制
The mechanism of action of 3-(4-Isopropylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The allylic alcohol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The phenyl group may also contribute to the compound’s overall biological activity through hydrophobic interactions and π-π stacking .
相似化合物的比较
Similar Compounds
2-Propen-1-ol, 3-phenyl- (Cinnamyl alcohol): Similar structure but lacks the propan-2-yl group.
4-(prop-2-en-1-yl)phenol: Similar structure but with a hydroxyl group on the phenyl ring instead of the allylic position
Uniqueness
3-(4-Isopropylphenyl)prop-2-en-1-ol is unique due to the presence of both the propan-2-yl group and the allylic alcohol functional group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC 名称 |
3-(4-propan-2-ylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H16O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h3-8,10,13H,9H2,1-2H3 |
InChI 键 |
BEGXKHKITNIPEP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


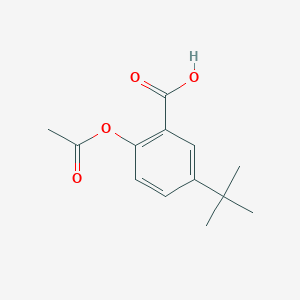
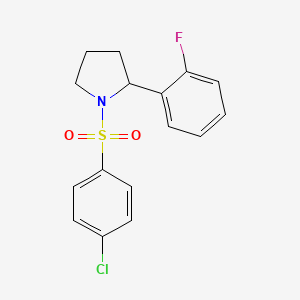
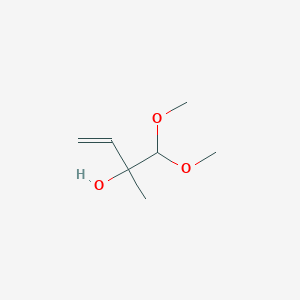
![4-[(5-Ethynyl-2-thienyl)methyl]morpholine](/img/structure/B8735743.png)
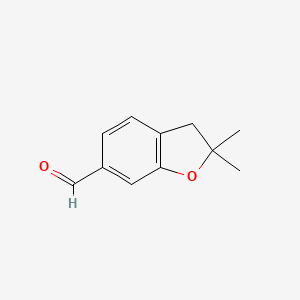
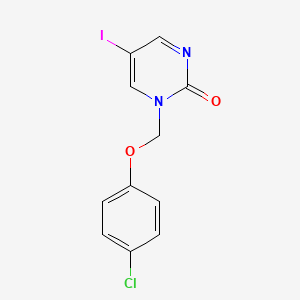
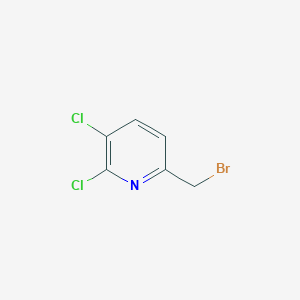
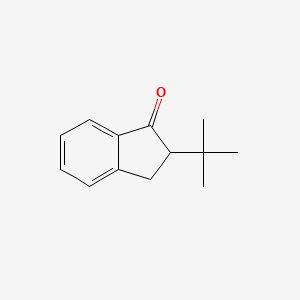
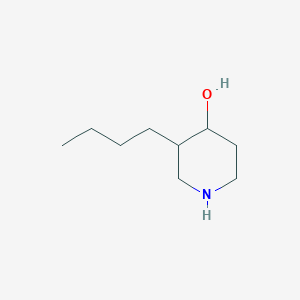
![4'-Butyl[1,1'-biphenyl]-3-amine](/img/structure/B8735788.png)
